molecular formula C11H12F3NO2 B13159759 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate

2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate

Cat. No.: B13159759
M. Wt: 247.21 g/mol
InChI Key: BUJVKYBMYWMVJP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate is an organic compound with the molecular formula C11H12F3NO2. It is known for its unique chemical properties due to the presence of trifluoromethyl groups. This compound is used in various scientific research applications, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate typically involves the reaction of 2,2,2-trifluoroethylamine with N-ethyl-N-phenylcarbamate. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N-H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of readily available primary amines and secondary anilines as starting materials, with the reaction being catalyzed by iron porphyrin under aqueous conditions .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroethylamine hydrochloride, iron porphyrin catalysts, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, N-trifluoroethylated anilines are commonly produced in good yields .

Scientific Research Applications

2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can modify the electronic properties of the compound, enhancing its reactivity and stability. The compound can interact with various enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl formate
  • 2,2,2-Trifluoroethyl methacrylate
  • 2,2,2-Trifluoroethyl (mesityl)-iodonium triflate

Uniqueness

2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate is unique due to its specific combination of trifluoromethyl groups and carbamate structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate

InChI

InChI=1S/C11H12F3NO2/c1-2-15(9-6-4-3-5-7-9)10(16)17-8-11(12,13)14/h3-7H,2,8H2,1H3

InChI Key

BUJVKYBMYWMVJP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)OCC(F)(F)F

Origin of Product

United States

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